Allosteric vs. Orthosteric CCR2 Antagonists: Functional Divergence in Diabetic Nephropathy Model
In the db/db murine model of diabetic nephropathy, CCX872 (an allosteric CCR2 antagonist) achieved significant proteinuria reduction, whereas orthosteric CCR2 antagonists MK-0812 and CCX598 failed to lower urinary albumin excretion despite comparable CCR2 coverage and blockade of monocyte migration [1]. This functional divergence is attributable to the allosteric binding mechanism of CCX872, which is not shared by orthosteric competitors.
| Evidence Dimension | Urinary albumin excretion rate (UAER) reduction |
|---|---|
| Target Compound Data | CCX872: 70% reduction at day 7 vs. vehicle (p<0.0001); 60% reduction at day 14 vs. vehicle (p=0.001) |
| Comparator Or Baseline | MK-0812 and CCX598 (orthosteric CCR2 antagonists): No significant proteinuria lowering effect |
| Quantified Difference | CCX872 achieved ~70% UAER reduction while orthosteric comparators showed no measurable reduction |
| Conditions | db/db murine model of diabetic nephropathy; comparable drug coverage levels; 7-14 day treatment duration |
Why This Matters
This evidence demonstrates that orthosteric CCR2 antagonists cannot substitute for CCX872 in diabetic nephropathy applications, making CCX872 the only verified allosteric CCR2 antagonist with documented renal protection in this model.
- [1] Miao Z, Ertl LS, Zhao B, et al. P0973 Allosteric C-C chemokine receptor type 2 (CCR2) inhibition improves renal function in a murine model of diabetic nephropathy. Nephrology Dialysis Transplantation. 2020; 35(Supplement_3): gfaa142.P0973. View Source
